(S)-3-((tert-Butoxycarbonyl)amino)-3-(2,5-dimethoxyphenyl)propanoic acid
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Overview
Description
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid is a complex organic compound with a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a dimethoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.
Formation of the Propanoic Acid Backbone: The Boc-protected amino acid is then coupled with 2,5-dimethoxybenzaldehyde using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using reagents like trifluoroacetic acid (TFA).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical reactions. The dimethoxyphenyl moiety may interact with hydrophobic pockets in proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- (3S)-3-amino-3-(2,5-dimethoxyphenyl)propanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoic acid
- (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxyphenyl)propanoic acid
Uniqueness
The uniqueness of (3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2,5-dimethoxyphenyl)propanoic acid lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the Boc group provides a protective function, allowing selective reactions to occur at other sites of the molecule. The dimethoxyphenyl moiety adds to its versatility in interacting with various molecular targets.
Properties
Molecular Formula |
C16H23NO6 |
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Molecular Weight |
325.36 g/mol |
IUPAC Name |
(3S)-3-(2,5-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-12(9-14(18)19)11-8-10(21-4)6-7-13(11)22-5/h6-8,12H,9H2,1-5H3,(H,17,20)(H,18,19)/t12-/m0/s1 |
InChI Key |
XTYVOXNUSUJMOF-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=C(C=CC(=C1)OC)OC |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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